5-(tert-Butyl)-2-hydroxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-hydroxybenzenesulfonic acid is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 4-tert-butylcatecholThe reaction is generally performed under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The solvent-free procedure is considered green and atom-economic, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(tert-Butyl)-2-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
4-tert-Butylcatechol: Similar structure but lacks the sulfonic acid group.
2-Hydroxybenzenesulfonic acid: Similar structure but lacks the tert-butyl group.
5-tert-Butyl-2,3-dihydroxybenzenesulfonic acid: Contains an additional hydroxyl group.
Uniqueness: 5-(tert-Butyl)-2-hydroxybenzenesulfonic acid is unique due to the presence of both the tert-butyl group and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14O4S |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-10(2,3)7-4-5-8(11)9(6-7)15(12,13)14/h4-6,11H,1-3H3,(H,12,13,14) |
InChI Key |
YYHSDVAWPMVJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.